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Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

Cat. No.: B021587

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a substituted pyridine derivative, is a valuable building block in
medicinal chemistry and drug development. Its structural elucidation is a critical step in the
synthesis and characterization of novel pharmaceutical compounds. Nuclear Magnetic
Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous
determination of the molecular structure of such compounds. This application note provides a
detailed protocol for the 'H and 3C NMR analysis of 3-Aminoisonicotinic acid, along with a
summary of its spectral data.

Structural and Spectroscopic Data

The chemical structure of 3-Aminoisonicotinic acid is presented below:
Structure:

The following tables summarize the experimental *H NMR data and predicted 3C NMR data for
3-Aminoisonicotinic acid. The *H NMR data was obtained in Deuterated Dimethyl Sulfoxide
(DMSO-ds). The 13C NMR data is predicted based on the analysis of chemical shifts for pyridine
and carboxylic acid functional groups, considering the electronic effects of the amino
substituent.
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Table 1: *H NMR Spectral Data of 3-Aminoisonicotinic

Acid in DMSO-ds

. . Coupling
Proton Chemical Shift Lo .
. Multiplicity Constant (J, Integration
Assignment (5, ppm)
Hz)

H-5 7.46 Doublet (d) 5.1 1H

H-6 7.73 Doublet (d) 5.1 1H

H-2 8.21 Singlet (s) 1H

Note: The amino (-NHz) and carboxylic acid (-COOH) protons may appear as broad singlets

and their chemical shifts can vary depending on concentration and temperature.

Table 2: Predicted **C NMR Spectral Data of 3-

Aminoisonicotinic Acid

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-4 (C=0) 168 - 172
C-3 148 - 152
C-5 138 - 142
C-2 135-139
C-6 120 -124
C-4 (aromatic) 115-119

Disclaimer: The 3C NMR data presented are predicted values and should be confirmed by

experimental analysis.

Experimental Protocols

This section details the methodology for acquiring high-quality *H and 3C NMR spectra of 3-

Aminoisonicotinic acid.
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Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

e ForH NMR:

o

Weigh approximately 5-10 mg of 3-Aminoisonicotinic acid into a clean, dry vial.
o Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-ds).

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

o Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e For 3C NMR:

o Due to the lower natural abundance of the 3C isotope, a more concentrated sample is
required. Weigh approximately 20-50 mg of 3-Aminoisonicotinic acid.

o Follow the same dissolution and filtration procedure as for the *H NMR sample
preparation.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer
(e.g., 400 MHz). These parameters may need to be optimized based on the specific instrument
and sample concentration.

 Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal
signal dispersion and resolution.

e H NMR Spectroscopy:

o Pulse Program: Standard single-pulse experiment.
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o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-64 scans are typically sufficient, depending on the sample
concentration.

o Relaxation Delay (d1): 1-2 seconds.
o Acquisition Time: 2-4 seconds.

o Referencing: The residual solvent peak of DMSO-ds (& = 2.50 ppm) can be used for
chemical shift referencing.

e 13C NMR Spectroscopy:
o Pulse Program: Proton-decoupled 3C experiment (e.g., zgpg30).
o Spectral Width: 0 to 200 ppm.

o Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be
required to achieve an adequate signal-to-noise ratio.

o Relaxation Delay (d1): 2-5 seconds.
o Acquisition Time: 1-2 seconds.

o Referencing: The solvent peak of DMSO-ds (6 = 39.52 ppm) can be used for chemical shift
referencing.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of 3-
Aminoisonicotinic acid.
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Caption: Workflow for NMR analysis of 3-Aminoisonicotinic acid.
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 To cite this document: BenchChem. [Application Note and Protocol: *H and 3C NMR
Analysis of 3-Aminoisonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021587#1h-nmr-and-13c-nmr-analysis-of-3-
aminoisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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